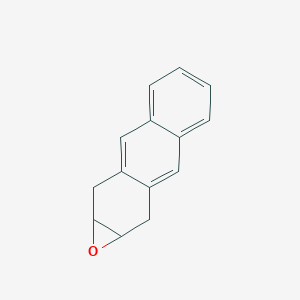
Creatine citrate
説明
Creatine, a molecule synthesized mainly in the liver, kidneys, and pancreas, plays a crucial role in energy storage and supply, especially in tissues with high energy demands. It is transported into cells via the Na+/Cl−-dependent creatine transporter (CRT) and participates in the reversible transphosphorylation reaction catalyzed by creatine kinase (CK), producing phosphocreatine (PCr) and aiding in cellular bioenergetics (Bonilla et al., 2021).
Synthesis Analysis
Creatine monohydrate can be synthesized from N-methylglycine (sarcosine) and cyanamide in a reaction that illustrates the electrophilic nature of nitriles and the nucleophilic nature of amines. This synthesis, applicable in educational settings, underscores basic organic chemistry principles (Smith & Tan, 2006).
Molecular Structure Analysis
The molecular structure of creatine features a guanidinium cation that can form salts with various anions, including citrate. This property enhances its water solubility and bioavailability. The structure-function relationship of creatine and its derivatives plays a significant role in its biological efficacy and potential therapeutic applications (Gufford et al., 2010).
Chemical Reactions and Properties
Creatine participates in a key bioenergetic reaction catalyzed by creatine kinase, where it is converted to phosphocreatine (PCr) and adenosine diphosphate (ADP), facilitating the rapid regeneration of adenosine triphosphate (ATP) in active muscles. This reaction is central to the energy buffering and rapid energy supply in tissues with high ATP turnover rates (Brosnan et al., 2011).
Physical Properties Analysis
Creatine's solubility in water and its stability in solution are critical for its biological function and supplementation efficacy. The physicochemical properties, such as solubility and partition coefficient, of different creatine salts (e.g., citrate, hydrochloride) influence their absorption and utilization in the body. Creatine citrate, specifically, shows a distinct profile in terms of solubility and bioavailability, which is important for dietary supplements (Gufford et al., 2010).
Chemical Properties Analysis
The chemical behavior of creatine, including its interactions with enzymes, transporters, and other molecules within cells, underpins its role in metabolic processes and energy management. Creatine's ability to form stable phosphocreatine and interact with creatine kinase is foundational to its energy buffering capacity in muscle and brain tissues. The understanding of these interactions is crucial for leveraging creatine's therapeutic potential in various diseases (Joncquel-Chevalier Curt et al., 2015).
科学的研究の応用
Performance Enhancement and Muscle Biochemistry : Creatine supplementation, including forms like creatine citrate, has been found to enhance performance in high-intensity exercises. It does this by increasing intramuscular creatine concentrations, which can help in preventing ATP depletion, stimulating protein synthesis, and stabilizing biological membranes. This is especially beneficial in activities involving repeated short bouts of high-intensity physical activity (Bemben & Lamont, 2005).
Effects on Aerobic Power : Research also suggests that creatine supplementation may be used in aerobic running activities without adversely affecting performance. This finding is significant for athletes who engage in endurance sports (Smith et al., 2011).
Impact on Renal Function : Studies have investigated the effects of creatine supplementation on renal function. The findings suggest that high-dose creatine supplementation over an extended period does not provoke any renal dysfunction in healthy individuals, which is crucial for the safety profile of creatine supplements (Gualano et al., 2008).
Muscle Regeneration and Rehabilitation : Creatine supplementation has been explored for its potential in muscle regeneration and rehabilitation. However, studies have shown mixed results, indicating that more research is needed in this area to fully understand its efficacy (Crassous et al., 2009).
Clinical Applications Beyond Muscle Performance : Beyond its use in sports and exercise, creatine has shown potential therapeutic benefits in various clinical applications, such as neurodegenerative diseases (e.g., Parkinson's, Huntington's disease), diabetes, osteoarthritis, and even in conditions like fibromyalgia and aging (Kreider et al., 2017).
Safety and Efficacy in Diverse Populations : Studies focusing on the safety and efficacy of creatine supplementation, including in specific populations such as women, have indicated that it does not increase the risk of adverse outcomes or complications related to renal and hepatic function (de Guingand et al., 2020).
作用機序
Target of Action
Creatine citrate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy storage and transfer within cells, particularly in muscle and brain tissues . The citrate component of this compound may also interact with the citrate transporter SLC13A5 , which mediates the entry of extracellular citrate into the cytosol .
Mode of Action
This compound’s mode of action involves its conversion to phosphocreatine (PCr) in muscle tissues . This reaction is catalyzed by creatine kinase. Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation . The citrate component may chelate free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in the creatine/phosphocreatine/creatine kinase system , which is crucial for cellular energy homeostasis . It also impacts the glycine and serine metabolism and arginine and proline metabolism pathways . The citrate component may influence the citrate cycle (TCA cycle) and glycolysis/gluconeogenesis pathways .
Pharmacokinetics
Creatine is known to be synthesized in the kidney, liver, and pancreas, and transported to various tissues, including skeletal muscle, heart, and brain . The half-life of creatine is approximately 3 hours . More research is needed to fully elucidate the ADME properties of this compound.
Result of Action
This compound supplementation can lead to significant improvements in muscle strength, fat-free mass, and performance, primarily of high-intensity exercise tasks . It can also modulate cellular energy metabolism and protect against muscle wasting associated with conditions like cancer cachexia . The citrate component may help neutralize acid in the stomach and urine, raising the pH .
Action Environment
Environmental factors such as diet, exercise, and health status can influence the action, efficacy, and stability of this compound. For instance, resistance training can enhance the ergogenic effects of creatine supplementation . Additionally, the safety and efficacy of creatine supplementation can vary depending on individual health conditions .
特性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBREGJRSROLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
331942-94-0, 331942-93-9 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331942-94-0, 177024-62-3 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does creatine citrate exert its effects on muscle energy metabolism?
A1: this compound, when ingested, dissociates into creatine and citrate in the body. Creatine is then taken up by muscle cells and phosphorylated to phosphocreatine. Phosphocreatine acts as a readily available energy reserve, rapidly regenerating adenosine triphosphate (ATP), the primary energy currency of cells, during high-intensity exercise. [, ]
Q2: Are there any differences in the metabolic effects of this compound compared to creatine monohydrate?
A2: While both forms deliver creatine, research suggests that during hormone deprivation therapy, citrate levels decrease faster than choline and creatine, potentially influencing the (choline + creatine)/citrate ratio used in prostate cancer diagnostics. [] Further research is needed to fully understand potential metabolic differences.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C12H19N3O11 and a molecular weight of 377.3 g/mol. []
Q4: What is known about the solubility of this compound compared to other creatine forms?
A4: this compound exhibits significantly higher aqueous solubility compared to creatine monohydrate. This enhanced solubility is attributed to the presence of the citrate moiety. []
Q5: How does the solubility of this compound compare to other creatine salts?
A5: this compound shows a dissolution rate intermediate to dithis compound and creatine monohydrate. While more soluble than creatine monohydrate, it dissolves slower than dithis compound. []
Q6: What factors can affect the stability of this compound in solution?
A6: The stability of this compound in solution can be affected by factors such as pH, temperature, and storage time. For instance, in effervescent formulations, dithis compound dissociates into creatine, which can then crystallize out as creatine monohydrate, particularly at refrigerated temperatures. []
Q7: Are there any formulation strategies to enhance the stability or bioavailability of this compound?
A7: While specific formulation strategies for this compound are not detailed in the provided research, enteric coating of capsules containing various creatine forms, including this compound, is mentioned as a potential method for targeted delivery. []
Q8: What happens to a solution of dithis compound over time?
A8: In solution, dithis compound gradually dissociates, leading to the formation of creatine. This free creatine can then further convert to creatine monohydrate, potentially crystallizing out of solution. This process appears accelerated at lower temperatures. []
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A9: High-performance liquid chromatography (HPLC) is a commonly used technique to determine creatine concentration in solutions containing this compound. []
Q10: How is this compound monitored during its development and manufacturing process?
A10: While specific quality control measures for this compound are not mentioned, the research emphasizes the importance of validated analytical methods to ensure consistency, safety, and efficacy throughout development, manufacturing, and distribution. [, ]
Q11: What is the general safety profile of this compound based on available research?
A11: While limited data exists specifically on this compound, current research suggests that a daily intake of 3 g of creatine, regardless of the specific form, is unlikely to pose safety concerns for healthy adults, excluding pregnant and breastfeeding women. []
Q12: Are there any known long-term effects associated with this compound supplementation?
A12: The provided research primarily focuses on the short-term effects of this compound. Long-term safety data specifically for this compound is limited. [, , ]
Q13: What are the primary areas of research investigating the potential benefits of this compound?
A13: Research on this compound mainly centers around its use as an ergogenic aid, investigating its effects on exercise performance, particularly during high-intensity activities. Studies are exploring its impact on muscle strength, power output, and fatigue resistance. [, , ]
Q14: Has this compound shown any promise in clinical trials for specific medical conditions?
A14: While some research explores the use of creatine in clinical settings, such as chronic kidney disease, the provided papers primarily focus on its use as a performance enhancer. More research is needed to determine its therapeutic potential for medical conditions. []
Q15: How does creatine supplementation, including the citrate form, affect individuals with chronic kidney disease?
A15: In chronic kidney disease, serum metabolomics are altered, often displaying increased creatinine and creatine levels. While supplementation might seem counterintuitive, research suggests renal diets may slow disease progression, highlighting the complex interplay of diet and kidney function. []
Q16: Are there other forms of creatine available as supplements, and how do they compare to this compound?
A16: Several creatine forms are available, including creatine monohydrate, creatine pyruvate, creatine ethyl ester, and magnesium creatine chelate. Each form possesses varying solubility, absorption rates, and potential benefits. [, , , ]
Q17: Is this compound more effective than other forms for improving athletic performance?
A17: Current research does not provide conclusive evidence that this compound is superior to other forms in terms of performance enhancement. More comparative studies are needed to determine if one form provides a significant advantage. []
Q18: Is there any information available regarding the environmental impact of this compound production or disposal?
A18: The provided research does not delve into the environmental impact of this compound. Questions regarding its production, disposal, and potential environmental effects require further investigation. []
Q19: Beyond sports nutrition, are there any other potential applications of this compound being explored?
A19: While the provided research focuses on athletic performance, the role of creatine in cellular energy metabolism suggests potential applications in other fields. Further research could investigate its use in conditions characterized by energy depletion or mitochondrial dysfunction. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




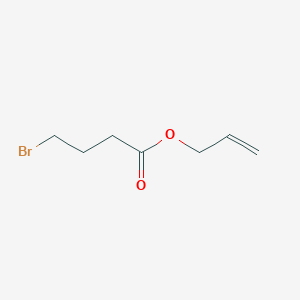
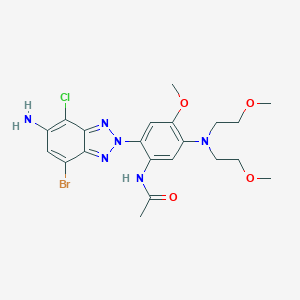
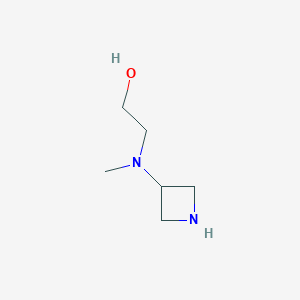
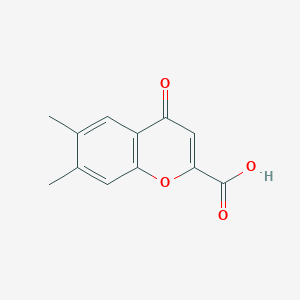
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
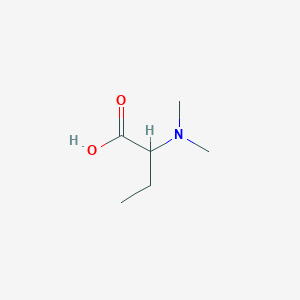
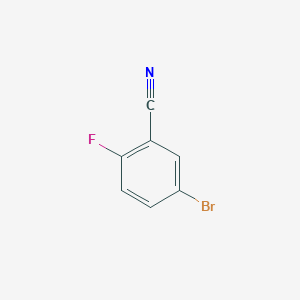



![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
